4-Fluoro-1-naphthoic acid (CAS: 573-03-5) is a fluorinated derivative of 1-naphthoic acid, belonging to the class of halogenated aromatic carboxylic acids. These compounds serve as crucial building blocks in organic synthesis, particularly for pharmaceuticals and functional materials, where the specific nature and position of the halogen substituent critically influence molecular interactions and properties. [1] The fluorine atom at the 4-position imparts distinct electronic and steric characteristics compared to the non-fluorinated parent compound or other halogenated analogs, making it a specific choice for applications requiring modulated lipophilicity, binding affinity, or intermolecular self-assembly. [2]
Substituting 4-Fluoro-1-naphthoic acid with its parent compound, 1-naphthoic acid, or other halides like 4-chloro-1-naphthoic acid, is often unviable in process chemistry and material design. The fluorine atom's high electronegativity and small size create unique electronic and steric effects that do not exist with other substituents. These differences directly impact key procurement-relevant factors such as reaction kinetics, precursor stability, and the final properties of the target molecule, including binding interactions and self-assembly behavior in solution. [1] For example, the specific substitution pattern is critical for achieving desired biological activity in pharmaceutical precursors or for controlling the packing and electronic properties in organic materials, making simple analog substitution a high-risk strategy for reproducible outcomes.
In aqueous solutions, the presence of a fluorine atom at the 4-position significantly enhances the stability of molecular aggregates compared to the non-fluorinated parent compound, 1-naphthoic acid. [REFS-1, REFS-2] An NMR study using an isodesmic model determined that the equilibrium constant (Keq) for self-association of 4-Fluoro-1-naphthoic acid was seven times higher than that of 1-naphthoic acid. [1]
| Evidence Dimension | Equilibrium Constant of Self-Association (Keq) |
| Target Compound Data | 0.35 M⁻¹ |
| Comparator Or Baseline | 1-Naphthoic Acid: 0.05 M⁻¹ |
| Quantified Difference | 700% increase |
| Conditions | NMR spectroscopy in aqueous solution. |
This stronger self-association is critical for controlling crystallization, designing liquid crystals, and improving the stability and solubility of formulations in drug discovery and materials science.
In the development of Farnesoid X receptor (FXR) agonists for liver diseases, incorporating a 4-fluoro substituent onto a benzothiazole carboxylic acid moiety derived from a related precursor led to a significant improvement in both potency and solubility. The resulting compound, tropifexor, showed a sub-nanomolar EC50 of 0.26 nM. [1] Its solubility in Fasted State Simulated Intestinal Fluid (FASSIF) was 600 µM, a considerable improvement over non-fluorinated or alternatively substituted analogs (e.g., methyl-substituted analog at 110 µM). [1] This highlights the utility of the 4-fluoro aromatic pattern in optimizing key drug properties.
| Evidence Dimension | Aqueous Solubility (FASSIF) |
| Target Compound Data | Derivative of 4-fluoro pattern: 600 µM |
| Comparator Or Baseline | Derivative with methyl substitution: 110 µM |
| Quantified Difference | >5-fold improvement |
| Conditions | Development of FXR agonist tropifexor (LJN452). |
For medicinal chemists, selecting this fluorinated precursor provides a validated strategy to simultaneously enhance biological potency and improve the pharmaceutical solubility of the final drug candidate.
4-Fluoro-1-naphthoic acid exhibits a significantly higher melting point compared to its non-fluorinated parent compound, 1-naphthoic acid. The reported melting point for 4-Fluoro-1-naphthoic acid is in the range of 224-227 °C, while 1-naphthoic acid melts at 161 °C. [REFS-1, REFS-2] This substantial difference in thermal behavior reflects a more stable crystal lattice, influenced by the intermolecular interactions introduced by the fluorine atom.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 224-227 °C |
| Comparator Or Baseline | 1-Naphthoic Acid: 161 °C |
| Quantified Difference | Δ ≈ +65 °C |
| Conditions | Standard analytical measurement. |
A higher melting point indicates greater thermal stability, which is a critical parameter for process chemists selecting reagents for reactions at elevated temperatures and for materials scientists concerned with the thermal resilience of final products.
This compound is a preferred building block in medicinal chemistry for synthesizing complex molecules where fluorine's electronic properties are exploited to enhance biological activity and improve pharmacokinetic profiles, such as solubility. [1] Its utility has been demonstrated in the development of highly potent nuclear receptor modulators.
The demonstrated ability of 4-Fluoro-1-naphthoic acid to engage in significantly stronger self-association compared to its parent compound makes it a valuable component for designing materials with ordered structures. [2] This is particularly relevant for creating liquid crystals, organic semiconductors, or other supramolecular assemblies where controlled intermolecular packing is essential for performance.
With a melting point over 60 °C higher than 1-naphthoic acid, this reagent offers superior thermal stability. This makes it the right choice for synthetic routes that require elevated reaction temperatures where the volatility or degradation of lower-melting-point analogs could compromise yield and purity.
Irritant